Hypoglycin B
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Overview
Description
Hypoglycin B is a naturally occurring organic compound found in the species Blighia sapida, commonly known as the ackee tree. It is particularly concentrated in the fruit of the plant, especially in the seeds. This compound is a dipeptide composed of glutamic acid and hypoglycin A. This compound is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness .
Scientific Research Applications
Hypoglycin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the reactivity of dipeptides and the effects of cyclopropane rings in organic molecules.
Biology: Researchers study this compound to understand its role in plant metabolism and its toxic effects on living organisms.
Medicine: this compound is studied for its role in Jamaican vomiting sickness and its potential effects on human metabolism.
Mechanism of Action
Safety and Hazards
Hypoglycin B is toxic if ingested and is one of the causative agents of Jamaican vomiting sickness . The clinical phenomenon of loss of awareness of hypoglycemia, and its associated increase in risk of severe hypoglycemia, is accompanied by measurable defects in the counterregulatory stress responses attributed at least in part to failure of central glucose sensing .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypoglycin B involves the formation of a dipeptide bond between glutamic acid and hypoglycin A. The process typically requires the use of protecting groups to prevent unwanted reactions at the amino and carboxyl groups of the amino acids. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Industrial Production Methods: the compound can be extracted from the seeds of Blighia sapida using solvent extraction methods followed by purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Hypoglycin B undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to release hypoglycin A and glutamic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can oxidize this compound, leading to the formation of various oxidative products.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.
Major Products Formed: The major products formed from these reactions include hypoglycin A, glutamic acid, and various oxidative derivatives .
Comparison with Similar Compounds
- Hypoglycin A
- Methylenecyclopropylglycine
- Methylenecyclopropylalanine
Hypoglycin B’s unique dipeptide structure and its specific metabolic pathway distinguish it from these related compounds.
Properties
CAS No. |
502-37-4 |
---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-[(1R)-2-methylidenecyclopropyl]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H18N2O5/c1-6-4-7(6)5-9(12(18)19)14-10(15)3-2-8(13)11(16)17/h7-9H,1-5,13H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 |
InChI Key |
UYDZYCPIQSRXKU-VGMNWLOBSA-N |
Isomeric SMILES |
C=C1C[C@@H]1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
C=C1CC1CC(C(=O)O)NC(=O)CCC(C(=O)O)N |
melting_point |
200-207°C |
physical_description |
Solid |
sequence |
XX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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